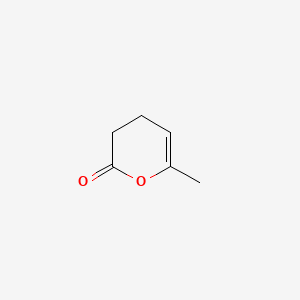

3,4-Dihydro-6-methyl-2H-pyran-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134780. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-3,4-dihydropyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSOPEZOHKMQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190842 | |

| Record name | 3,4-Dihydro-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3740-59-8 | |

| Record name | 3,4-Dihydro-6-methyl-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3740-59-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-3,4-dihydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dihydro-6-methyl-2H-pyran-2-one chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one (CAS No: 3740-59-8). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key technical data. Included are summaries of its physicochemical and spectroscopic properties, a representative synthesis protocol, and general experimental procedures for its characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While the broader class of dihydropyranones has been the subject of biological investigation, specific signaling pathways associated with this compound are not yet elucidated in publicly available literature.

Chemical Structure and Identification

This compound is a heterocyclic organic compound characterized by a six-membered ring containing an oxygen atom, a ketone group, a double bond, and a methyl substituent.

| Identifier | Value |

| IUPAC Name | 6-methyl-3,4-dihydropyran-2-one[1] |

| CAS Number | 3740-59-8[1][2] |

| Molecular Formula | C₆H₈O₂[1][2] |

| Molecular Weight | 112.13 g/mol [1] |

| Canonical SMILES | CC1=CCCC(=O)O1[1] |

| InChI | InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h3H,2,4H2,1H3[1] |

| InChIKey | DOSOPEZOHKMQPJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Mobile yellow oil | Organic Syntheses, Coll. Vol. 6, p.446 (1988) |

| Boiling Point | 82-83 °C at 15 mmHg[3][4] | ECHEMI[3], ChemicalBook[4] |

| 355.7 K (82.55 °C) at 0.020 bar[2] | NIST WebBook[2] | |

| Density | 1.09 g/mL at 25 °C[3][4] | ECHEMI[3], ChemicalBook[4] |

| Refractive Index (n20/D) | 1.4677[3][4] | ECHEMI[3], ChemicalBook[4] |

| Flash Point | 174 °F | ECHEMI[3] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

Spectroscopic Data

The following tables outline the key spectroscopic data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | ~5.2 | Vinyl proton |

| ~2.4 | Methylene protons adjacent to the carbonyl group | |

| ~2.2 | Methylene protons adjacent to the vinyl group | |

| ~2.0 | Methyl protons | |

| ¹³C NMR | ~164 | Carbonyl carbon (C=O) |

| ~150 | Vinylic carbon attached to the methyl group | |

| ~100 | Vinylic carbon adjacent to the oxygen | |

| ~30 | Methylene carbon adjacent to the carbonyl | |

| ~20 | Methylene carbon adjacent to the vinylic carbon | |

| ~20 | Methyl carbon |

Note: The provided NMR data are estimations based on typical chemical shifts for similar structures and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| ~2950 | C-H (alkane) | Stretch | Medium-Strong |

| ~1720 | C=O (lactone) | Stretch | Strong |

| ~1650 | C=C (alkene) | Stretch | Medium |

| ~1250 | C-O (ester) | Stretch | Strong |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | ~20 | [M]⁺ (Molecular Ion) |

| 97 | ~15 | [M - CH₃]⁺ |

| 84 | ~100 | [M - CO]⁺ |

| 69 | ~40 | [M - CO - CH₃]⁺ |

| 55 | ~60 |

Synthesis

Representative Synthesis Workflow

Caption: General workflow for the synthesis of a dihydropyranone.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ in a small vial.

-

Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer.

-

Acquisition:

-

Lock and shim the instrument on the deuterium (B1214612) signal of the solvent.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum.

-

-

Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample cell (e.g., NaCl plates) or an ATR accessory

-

Pipette

-

Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

Procedure (using NaCl plates):

-

Sample Preparation: Place a small drop of the neat liquid sample onto a clean NaCl plate.

-

Cell Assembly: Place a second NaCl plate on top of the first, creating a thin film of the sample between the plates.

-

Analysis: Place the sample holder in the FTIR spectrometer.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the NaCl plates thoroughly with a suitable solvent and dry them.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or methanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

GC Separation: The sample is vaporized and separated on a GC column (e.g., a nonpolar column like DB-5). A suitable temperature program would be an initial temperature of 50°C, ramped to 250°C.

-

MS Analysis: As the compound elutes from the GC column, it is ionized (typically by electron ionization at 70 eV) and the mass-to-charge ratios of the resulting ions are detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of this compound. While the broader class of dihydropyran derivatives has shown a range of biological activities, including potential anticancer and antimicrobial effects, these have not been specifically attributed to this particular molecule.

Some related compounds have been investigated for their interaction with key cellular signaling pathways. For instance, certain dihydropyran-containing molecules have been explored as potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. However, direct evidence linking this compound to the mTOR or other signaling pathways such as PI3K/Akt is not yet established.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound, providing a valuable resource for its identification, synthesis, and characterization. The provided experimental protocols offer a starting point for laboratory work with this compound. The absence of specific biological activity data highlights an area for future research, which could uncover novel applications for this molecule in drug discovery and development.

References

Spectroscopic data for 3,4-Dihydro-6-methyl-2H-pyran-2-one (NMR, IR, Mass Spec)

This guide provides a comprehensive overview of the spectroscopic data for 3,4-Dihydro-6-methyl-2H-pyran-2-one, a valuable lactone intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting key analytical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1] Its structure consists of a dihydropyranone ring with a methyl substituent at the 6-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.89 | t | 1H | H-5 |

| 4.35 | t | 2H | H-4 |

| 2.45 | m | 2H | H-3 |

| 2.05 | s | 3H | -CH₃ |

Data sourced from SpectraBase.[2]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Carbon Type |

| 164.2 | C=O (C-2) |

| 161.8 | =C (C-6) |

| 118.9 | =CH (C-5) |

| 68.8 | -CH₂- (C-4) |

| 29.8 | -CH₂- (C-3) |

| 20.0 | -CH₃ |

Data sourced from SpectraBase.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Description |

| 2920 | C-H stretch (alkane) |

| 1720 | C=O stretch (α,β-unsaturated ester/lactone) |

| 1640 | C=C stretch (alkene) |

| 1240 | C-O stretch (ester) |

Data represents typical absorption bands for the functional groups present and is consistent with data from SpectraBase.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 112 | 100 | [M]⁺ (Molecular Ion) |

| 84 | ~50 | [M - CO]⁺ |

| 69 | ~75 | [M - CO - CH₃]⁺ |

| 43 | ~90 | [CH₃CO]⁺ |

Data sourced from SpectraBase and NIST WebBook.[5][6]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to several thousand scans may be necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution of the compound in a volatile solvent like chloroform (B151607) can be deposited on a single salt plate, and the solvent is allowed to evaporate. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible mass spectral fragmentation pathway for this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of an organic compound.

Caption: A diagram showing a plausible fragmentation pathway for this compound in mass spectrometry.

References

An In-depth Technical Guide on the Natural Occurrence and Isolation of 3,4-Dihydro-6-methyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and isolation of 3,4-Dihydro-6-methyl-2H-pyran-2-one, a naturally occurring lactone also known as parasorbic acid. This document details the known fungal and plant sources of the compound, presents available quantitative data on its prevalence, and outlines detailed experimental protocols for its extraction and purification. Furthermore, this guide explores the known biological activities of parasorbic acid, including its role as an insect pheromone and its potential antimicrobial properties, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound (parasorbic acid) is a simple six-membered unsaturated lactone with the molecular formula C₆H₈O₂. Its presence in both the fungal and plant kingdoms has made it a subject of interest for natural product chemists. The biological activities associated with this compound and its derivatives, coupled with its relatively simple structure, present opportunities for further investigation in the fields of chemical ecology, antimicrobial research, and as a scaffold for synthetic chemistry. This guide aims to consolidate the current knowledge on its natural sources and provide detailed methodologies for its isolation and characterization.

Natural Occurrence

This compound has been identified in a limited number of natural sources, primarily within fungi and a specific plant species.

Fungal Sources

The compound is produced as a volatile organic compound by ascomycete fungi of the genus Daldinia.

-

Daldinia clavata

-

Daldinia eschscholtzii

In these fungi, it is part of a complex mixture of volatile compounds that are likely involved in the organism's ecological interactions.

Plant Sources

The most well-documented plant source is the berry of the rowan tree.

-

Sorbus aucuparia (Rowan or Mountain Ash): The compound is found in the ripe berries and is the primary constituent of "Vogelbeerol" oil, which can be obtained by steam distillation of the acidified berry juice.[1]

Quantitative Data

The concentration of this compound varies depending on the natural source and its developmental stage.

| Natural Source | Part | Concentration | Notes |

| Sorbus aucuparia | Green Berries | 132.3 mg / 100 g (dry matter)[2] | Concentration increases during ripening and then decreases when fully ripe.[2] |

| Sorbus aucuparia | Fruits | 4–7 mg / g (fresh weight) | - |

No quantitative data is currently available for the yield of this compound from Daldinia species in the reviewed literature.

Biosynthesis

The biosynthesis of this compound in Sorbus aucuparia has been shown to proceed via the acetate-malonate pathway, which is characteristic of polyketide synthesis.[3] This pathway involves the sequential condensation of acetate (B1210297) and malonate units to form a poly-β-keto chain, which then undergoes cyclization and other modifications to yield the final lactone structure.

References

A Comprehensive Review of the Synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review on the synthetic methodologies for 3,4-Dihydro-6-methyl-2H-pyran-2-one, a valuable heterocyclic compound. Due to its enol ether functionality, this molecule serves as a versatile starting reagent in various organic syntheses, including the stereoselective synthesis of the antibiotic kasugamycin.[1] This document outlines the key synthetic strategies, presents detailed experimental protocols for related structures, summarizes quantitative data, and provides visualizations of reaction pathways to aid researchers in the effective preparation of this and similar pyranone derivatives.

Key Synthetic Strategies

The synthesis of this compound and its isomers can be broadly approached through several key synthetic strategies, including acid-catalyzed condensation, ring-closing metathesis, and various cycloaddition reactions. Organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the synthesis of substituted dihydropyranones.

Acid-Catalyzed Condensation and Cyclization

A straightforward and classical approach to dihydropyranone synthesis involves the acid-catalyzed reaction of simple, readily available starting materials. A well-documented example is the synthesis of the isomeric 5,6-Dihydro-2H-pyran-2-one from vinylacetic acid and paraformaldehyde.[2] This method, while not yielding the specific target molecule, illustrates the fundamental principle of forming the dihydropyranone ring through condensation and intramolecular cyclization.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a robust and widely used method for the formation of cyclic olefins, including dihydropyranones. This strategy typically involves the synthesis of an acyclic diene precursor containing an ester linkage, which then undergoes intramolecular cyclization in the presence of a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts. A detailed protocol for the synthesis of the related 6-methyl-5,6-dihydro-2H-pyran-2-one via RCM has been described in the literature.

N-Heterocyclic Carbene (NHC) Catalyzed Reactions

In recent years, N-heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts for a wide array of chemical transformations.[3] For the synthesis of dihydropyranones, NHCs can catalyze [4+2] and [3+3] cycloaddition reactions.[3] These reactions often proceed through the formation of key intermediates such as Breslow intermediates, homoenolates, and acylazoliums.[3] A variety of substrates, including α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds, can be employed to generate a diverse range of substituted dihydropyranones with high yields and enantioselectivities.[3]

Hetero-Diels-Alder Reactions

The Hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings. In the context of dihydropyranone synthesis, this typically involves the [4+2] cycloaddition of an electron-rich diene with a dienophile containing a carbonyl group (an oxo-Diels-Alder reaction). This method provides a direct and often stereocontrolled route to the dihydropyran skeleton.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Dihydro-2H-pyran-2-one via Acid-Catalyzed Condensation

This procedure is adapted from a well-established method published in Organic Syntheses.[2]

Reactants:

-

Vinylacetic acid (0.50 mole)

-

Paraformaldehyde (1.0 mole as CH₂O)

-

Concentrated sulfuric acid (3 mL)

-

Glacial acetic acid (125 mL)

-

Anhydrous sodium acetate (B1210297) (16 g)

-

20% aqueous sodium hydroxide

-

Saturated aqueous sodium chloride

Procedure:

-

In a 500-mL round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.

-

Gently reflux the mixture for 3 hours.

-

Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.

-

Remove the acetic acid using a rotary evaporator at 50–55°C.

-

Add 100 mL of water to the residue and equip the flask for magnetic stirring and temperature monitoring.

-

Immerse the flask in an ice bath and adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5°C.

-

Transfer the resulting solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.

-

Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the dichloromethane using a rotary evaporator to yield a mobile yellow oil.

-

Distill the crude product under reduced pressure to obtain 5,6-dihydro-2H-pyran-2-one.

Protocol 2: Synthesis of 6-Methyl-5,6-dihydro-2H-pyran-2-one via Ring-Closing Metathesis

This protocol is a representative example of synthesizing a methyl-substituted dihydropyranone using RCM.

Step 1: Esterification

-

Dissolve pent-4-en-2-ol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a base (e.g., triethylamine (B128534) or pyridine).

-

Slowly add acryloyl chloride dropwise with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Ring-Closing Metathesis

-

Dissolve the crude ester from Step 1 in degassed dichloromethane.

-

Add a second-generation Hoveyda-Grubbs catalyst.

-

Heat the mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 6-methyl-5,6-dihydro-2H-pyran-2-one.

Data Presentation

The following tables summarize quantitative data for the physicochemical properties of this compound and a representative synthesis of a related compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₂ | [4],[5] |

| Molecular Weight | 112.13 g/mol | [4] |

| Boiling Point | 82-83 °C at 15 mmHg | [1] |

| Density | 1.09 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4677 | [1] |

| CAS Number | 3740-59-8 | [4],[5] |

Table 2: Representative Yields for Dihydropyranone Synthesis

| Synthetic Method | Starting Materials | Product | Yield (%) | Reference(s) |

| Acid-Catalyzed Condensation | Vinylacetic acid, Paraformaldehyde | 5,6-Dihydro-2H-pyran-2-one | 25.1 | [2] |

| Multicomponent Reaction | Meldrum's acid, Arylaldehydes, 1,3-Dicarbonyls | Dihydropyranone derivatives | 60-94 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows for the synthesis of dihydropyranones.

Caption: Generalized workflow for dihydropyranone synthesis via a tandem Knoevenagel condensation-Michael addition-cyclization sequence.

Caption: Catalytic cycle for the N-heterocyclic carbene (NHC) mediated synthesis of dihydropyranones from α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds.[3]

References

Biological activities and pharmacological potential of 3,4-Dihydro-6-methyl-2H-pyran-2-one derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-6-methyl-2H-pyran-2-one scaffold is a compelling starting point in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the pharmacological potential of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing associated signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various this compound derivatives and related pyran compounds. This data provides a comparative analysis of their potency across different therapeutic areas.

Table 1: Anticancer Activity of Pyran-2-one Derivatives (IC50 values in µM)

| Compound Class | Derivative/Substitution | Cancer Cell Line | IC50 (µM) |

| Dihydropyranopyrazole | (S)-6-(4-chlorophenyl)-3-methyl-4,7-dihydro-2H-pyrano[2,3-c]pyrazol-7-one | Liver (HepG2) | 0.23 |

| Breast (MCF-7) | 0.45 | ||

| Colon (HCT-116) | 0.87 | ||

| Lung (A-549) | 1.05 | ||

| Dihydropyranopyrazole | (S)-6-(4-fluorophenyl)-3-methyl-4,7-dihydro-2H-pyrano[2,3-c]pyrazol-7-one | Liver (HepG2) | 0.15 |

| Breast (MCF-7) | 0.33 | ||

| Colon (HCT-116) | 0.65 | ||

| Lung (A-549) | 0.89 | ||

| 4H-Pyran | 2-Amino-4-(2,4,6-trimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | HCT-116 | 75.1 |

| 4H-Pyran | 2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | HCT-116 | 85.88 |

Table 2: Antimicrobial Activity of Pyran-2-one Derivatives (MIC values in µg/mL)

| Compound Class | Derivative/Substitution | Microorganism | MIC (µg/mL) |

| 2H-Pyran-3(6H)-one | 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56[1] |

| 2H-Pyran-3(6H)-one | 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75[1] |

| 3-Hydroxy-4-oxo-4H-pyran-2-carboxamide | N-(naphthalen-1-yl)-3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide | Escherichia coli | 8-16 |

| Pseudomonas aeruginosa | 16 | ||

| Candida albicans | 8-32 | ||

| 3-Hydroxy-4-oxo-4H-pyran-2-carboxamide | N-(4-methylcoumarin-7-yl)-3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide | Staphylococcus aureus | 4-16 |

Table 3: Anti-inflammatory Activity of Pyran-2-one Derivatives (% Inhibition)

| Compound Class | Derivative/Substitution | Assay | % Inhibition |

| 2-S-benzylthiopyrimidine | 6-(4-methylphenyl)-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidine | Carrageenan-induced paw edema (in vivo) | 31.0 |

| 2-S-benzylthiopyrimidine | 6-(4-chlorophenyl)-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidine | Carrageenan-induced paw edema (in vivo) | 24.0 |

| 2-S-benzylthiopyrimidine | 6-(3-nitrophenyl)-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidine | Carrageenan-induced paw edema (in vivo) | 28.0 |

Key Signaling Pathway: mTOR Inhibition

Several dihydropyran derivatives have been identified as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[2][3] The 3,6-dihydro-2H-pyran moiety, in particular, has been shown to act as an ATP-competitive inhibitor of mTOR.[4][5] This inhibition disrupts the downstream signaling cascade, leading to a reduction in protein synthesis and cell cycle arrest, which are key mechanisms in the observed anticancer activity.

Potential inhibition of the mTOR signaling pathway.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.

Synthesis and Evaluation Workflow

The general process for discovering and evaluating the pharmacological potential of novel pyran derivatives follows a structured workflow, from initial synthesis to in-depth biological characterization.

General workflow for synthesis and biological evaluation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[2]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives (dissolved in a suitable solvent)

-

Positive control antibiotic

-

Spectrophotometer or McFarland standards

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the 96-well plate using the broth medium.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[2]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse pharmacological potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with a potential mechanism of action involving mTOR inhibition, warrant further investigation. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical scaffold. Future research should focus on elucidating detailed structure-activity relationships, optimizing potency and selectivity, and advancing promising lead compounds into preclinical and clinical development.

References

- 1. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scilit.com [scilit.com]

- 5. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties like melting point, boiling point, and density of 3,4-Dihydro-6-methyl-2H-pyran-2-one

This guide provides a comprehensive overview of the key physical properties of 3,4-Dihydro-6-methyl-2H-pyran-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format with detailed experimental methodologies.

Summary of Physical Properties

The physical characteristics of this compound are essential for its handling, characterization, and application in various scientific contexts. The following table summarizes its primary physical constants.

| Physical Property | Value | Conditions |

| Boiling Point | 82-83 °C | at 15 mm Hg[1][2] |

| 355.7 K (82.55 °C) | at 0.020 bar (15 mmHg)[3] | |

| Melting Point | 277.07 K (3.92 °C) | Predicted[4] |

| Density | 1.09 g/mL | at 25 °C[1][2] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for the identification and purity assessment of chemical compounds. The following sections detail the standard experimental protocols for measuring the melting point, boiling point, and density of a substance like this compound.

The melting point is a critical indicator of a substance's purity.[5] For compounds that are solid at or near room temperature, the capillary method is a standard and widely used technique.[6][7]

Protocol: Capillary Method

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample to a height of 1-2 cm.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus (e.g., MelTemp).[5][6]

-

Heating and Observation:

-

Data Recording: The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire sample becomes a clear liquid (t2) are recorded.[8] The melting point is reported as the range from t1 to t2. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[6]

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10][11] This property is crucial for the characterization and purification of liquids.

Protocol: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small test tube (fusion tube).[10]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid sample.[10][12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[10][12]

-

Heating: The side arm of the Thiele tube is gently and continuously heated. This design promotes convection currents that ensure uniform temperature distribution.[10]

-

Observation and Measurement: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[12] The heat source is then removed.

-

Data Recording: The temperature is closely monitored as the apparatus cools. The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[10][12] It is important to also record the atmospheric pressure, as boiling point is pressure-dependent.[11][12]

Density, the mass per unit volume, is a fundamental physical property used for substance identification and to assess its purity.

Protocol: Direct Mass/Volume Measurement

-

Mass Measurement of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is accurately determined using an electronic balance. The balance should be zeroed (tared) with the empty container on it.[13][14]

-

Volume Measurement: A precise volume of the liquid is transferred into the tared container. For a graduated cylinder, the volume is read from the bottom of the meniscus at eye level to avoid parallax error.[13]

-

Mass Measurement of Liquid: The container with the liquid is placed back on the balance, and the mass is recorded.[13]

-

Calculation: The density (ρ) is calculated using the formula ρ = m/V, where 'm' is the mass of the liquid and 'V' is the volume it occupies.[13]

-

Replication and Averaging: For enhanced accuracy, the measurement should be repeated multiple times, and the average density should be calculated.[15] It is also good practice to record the temperature at which the measurement is taken, as density is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of the key physical properties of a chemical compound.

References

- 1. This compound | 3740-59-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. westlab.com [westlab.com]

- 8. byjus.com [byjus.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Thermodynamic and Computational Insights into 3,4-Dihydro-6-methyl-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data and computational studies related to 3,4-Dihydro-6-methyl-2H-pyran-2-one. This lactone is of significant interest in various chemical and pharmaceutical research areas. The following sections detail its thermodynamic properties, outline common experimental and computational methodologies for their determination, and present logical workflows for these studies.

Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. The available data, largely derived from established estimation methods, are summarized below.

Standard State Thermodynamic Properties

The following table summarizes key thermodynamic and physical properties of this compound at standard conditions.

| Property | Value | Unit | Method |

| Thermodynamic Properties | |||

| Standard Gibbs Free Energy of Formation (g_f) | -156.58 | kJ/mol | Joback Method |

| Enthalpy of Formation (h_f) | -315.90 | kJ/mol | Joback Method |

| Enthalpy of Fusion (h_fus) | 10.38 | kJ/mol | Joback Method |

| Enthalpy of Vaporization (h_vap) | 39.40 | kJ/mol | Joback Method |

| Physicochemical Properties | |||

| Log10 of Water Solubility (log10ws) | -1.44 | Crippen Method | |

| Octanol/Water Partition Coefficient (logp) | 1.227 | Crippen Method | |

| McGowan's Characteristic Volume (mcvol) | 87.680 | ml/mol | McGowan Method |

| Normal Boiling Point (tb) | 459.81 | K | Joback Method |

| Normal Melting Point (tf) | 277.07 | K | Joback Method |

| Critical Temperature (tc) | 689.89 | K | Joback Method |

| Critical Pressure (pc) | 4391.59 | kPa | Joback Method |

| Critical Volume (vc) | 0.320 | m³/kmol | Joback Method |

| Polar Retention Index (ripol) | 1585.00 | NIST Webbook |

Temperature-Dependent Ideal Gas Heat Capacity

The ideal gas heat capacity (Cpg) is a critical parameter for heat transfer calculations and thermodynamic modeling. The Joback method provides estimates for Cpg at various temperatures.

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method |

| 459.81 | 176.28 | Joback Method |

| 498.16 | 188.09 | Joback Method |

| 536.50 | 199.41 | Joback Method |

| 574.85 | 210.21 | Joback Method |

| 613.20 | 220.50 | Joback Method |

| 651.55 | 230.25 | Joback Method |

| 689.89 | 239.44 | Joback Method |

Methodologies: A Closer Look

The thermodynamic data presented are primarily based on estimation methods. This section provides an overview of these methods and outlines typical experimental and computational protocols used for the study of lactones.

Estimation Methods

Group contribution methods are widely used for the estimation of thermodynamic properties when experimental data is unavailable. These methods rely on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

-

Joback Method : This is a group contribution method used to predict eleven important thermodynamic properties of pure components from their molecular structure.[1] It is an extension of the Lydersen method and is widely used for its simplicity and broad applicability.[1][2] The method involves breaking down the molecule into functional groups and using predefined parameters for each group to calculate properties like critical parameters, boiling and melting points, and enthalpies of formation and fusion.[1][3]

-

Crippen Method : This atom-based method is used to calculate the octanol-water partition coefficient (logP), a key parameter in drug discovery and environmental science.[4] The method assigns contributions to different atom types based on their chemical environment to estimate the overall lipophilicity of a molecule.[4][5]

-

McGowan Method : This method is used to calculate the characteristic volume of a molecule, which is related to its physical properties and interactions.[6][7] It is based on the summation of atomic volumes with a correction for the number of bonds.[7]

Experimental Protocols

Experimental determination of thermodynamic properties for compounds like this compound typically involves calorimetric techniques.

-

Bomb Calorimetry for Enthalpy of Combustion : The standard enthalpy of formation of organic compounds is often determined indirectly from the enthalpy of combustion, which can be measured with high precision using a bomb calorimeter.[8][9][10] The experimental workflow for this is as follows:

-

A precisely weighed sample of the compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen at high pressure.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is measured with high precision.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

Using Hess's law, the standard enthalpy of formation is then calculated from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).[9]

-

-

Calvet Microcalorimetry for Enthalpy of Vaporization : High-temperature Calvet microcalorimetry is a technique used to measure the enthalpy of vaporization.[11] This is a crucial parameter for deriving the gas-phase enthalpy of formation from the liquid-phase value.[11][12] The general procedure involves:

-

A small amount of the sample is introduced into the calorimeter at a specific temperature.

-

The heat flow associated with the phase transition from liquid to gas is measured.

-

The enthalpy of vaporization is determined from the integrated heat flow and the amount of substance vaporized.

-

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of formation.

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Studies

-

Structure Optimization : The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using a specific DFT functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)).[13]

-

Frequency Calculation : Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.[13]

-

Thermochemical Property Calculation : Using the results from the frequency calculation, thermodynamic properties such as enthalpy, Gibbs free energy, and heat capacity are calculated at a given temperature and pressure.[13]

-

Software : This entire process is typically carried out using specialized computational chemistry software packages like Gaussian.[15][16][17]

The following diagram illustrates a typical workflow for a DFT-based computational study.

Caption: A typical workflow for a DFT-based computational study.

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. logP - MolModa Documentation [durrantlab.pitt.edu]

- 5. rdkit.Chem.Crippen module — The RDKit 2025.09.3 documentation [rdkit.org]

- 6. Determination of McGowan volumes for ions and correlation with van der Waals volumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ritme.com [ritme.com]

- 16. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 17. Gaussian | Research Cloud Computing [wiki.hpc.odu.edu]

A Technical Guide to the Reactivity and Chemical Transformations of 3,4-Dihydro-6-methyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-6-methyl-2H-pyran-2-one, a six-membered unsaturated lactone, serves as a versatile and valuable building block in modern organic synthesis. Its unique structural arrangement, featuring an α,β-unsaturated ester (lactone) system, an enol ether moiety, and multiple electrophilic sites, endows it with a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the chemical behavior of this pyranone derivative. It details its reactions with nucleophiles, organometallic reagents, and its participation in cycloaddition and ring-transformation reactions. Key quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for seminal transformations are provided. Furthermore, logical and experimental workflows are illustrated using Graphviz diagrams to offer a clear visual representation of its chemical utility. This document is intended to be a critical resource for researchers leveraging this scaffold in the synthesis of complex natural products and novel pharmaceutical agents.

Introduction and Physicochemical Properties

This compound (CAS No: 3740-59-8), also known as 6-methyl-3,4-dihydropyran-2-one, is a colorless to yellow liquid.[1][2] Its structure consists of a dihydropyran ring with a methyl group at the 6-position and a carbonyl group at the 2-position, forming an unsaturated δ-lactone.[3][4] This arrangement creates a conjugated system that is susceptible to a variety of chemical transformations, making it a valuable starting material in synthetic chemistry, notably in the stereoselective synthesis of antibiotics like kasugamycin.[1]

The molecule possesses several key reactive features:

-

Electrophilic Centers : The carbonyl carbon (C-2) and the β-carbon of the unsaturated system (C-4) are susceptible to nucleophilic attack.[5]

-

Enol Ether System : The double bond within the ring has enol ether character, influencing its reactivity towards electrophiles and in cycloaddition reactions.[1]

-

Lactone Functionality : The ester linkage is prone to ring-opening reactions under various conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [3][6] |

| Molecular Weight | 112.13 g/mol | [3][7] |

| Boiling Point | 82-83 °C at 15 mmHg | [1] |

| Density | 1.09 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4677 | [1] |

Synthesis of the Pyranone Core

While this guide focuses on reactivity, understanding the synthesis of the core structure is crucial. Dihydropyran-2-ones are accessible through several synthetic strategies. A common approach involves the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, often catalyzed by N-heterocyclic carbenes (NHCs), which proceeds via a tandem Michael addition/lactonization sequence.[8] Another classical method involves the acid-catalyzed reaction between vinylacetic acid and paraformaldehyde, followed by workup.[9]

Reactivity Profile and Chemical Transformations

The reactivity of this compound is dominated by its conjugated enol lactone system. The primary sites for chemical transformation are the carbonyl carbon, the C4 and C6 positions, and the double bond.

Caption: Key reactivity sites on the this compound scaffold.

Reactions with Nucleophiles

Due to the presence of multiple electrophilic centers, 2H-pyran-2-ones are highly susceptible to nucleophilic attack.[5] These reactions can lead to either addition products or complete ring transformations.

The β-carbon (C-4) of the α,β-unsaturated lactone system is a soft electrophilic center, making it an ideal Michael acceptor for soft nucleophiles like enolates, malonates, and organocuprates.[10][11] This reaction is a powerful tool for C-C bond formation at the C-4 position.

Table 2: Representative Michael Addition Reactions

| Nucleophile | Catalyst/Conditions | Product Type | Yield | Reference |

| Diethyl Malonate | Base (e.g., NaOEt) | 4-substituted pyranone | Good | [11] |

| Organocuprates (R₂CuLi) | Anhydrous THF, -78 °C | 4-alkylated pyranone | Varies | [11] |

| 1,3-Dicarbonyl Compounds | KOAc, CH₂Cl₂ | Fused Dihydropyranones | up to 93% | [8] |

Reactions with nitrogen-based nucleophiles, such as primary amines, hydrazines, and ammonia (B1221849), often proceed via an initial attack at an electrophilic carbon (C-2, C-4, or C-6), frequently leading to a ring-opening and subsequent recyclization to form new heterocyclic systems like pyridines or pyridones.[5][10] For instance, the reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia results in the opening of the dihydropyran ring.[10]

Reactions with Organometallic Reagents

Organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents are hard nucleophiles and can react differently depending on the substrate and conditions. While they can participate in 1,4-addition, they often favor 1,2-addition to the carbonyl group.[12][13] The reaction of an ester with excess Grignard reagent typically leads to the addition of two equivalents of the nucleophile, forming a tertiary alcohol after ring opening.[12] In contrast, less reactive organometallic reagents like lithium dialkylcuprates (Gilman reagents) are known to selectively perform 1,4-conjugate addition, which allows for the formation of a ketone product without over-addition.[12]

Caption: Contrasting reaction pathways of hard (Grignard) vs. soft (Gilman) organometallic reagents.

Cycloaddition Reactions

The conjugated double bond system in pyran-2-ones allows them to act as dienes in [4+2] cycloaddition (Diels-Alder) reactions.[14][15] The reactivity in these transformations is highly dependent on the substitution pattern of both the pyranone and the dienophile. The reaction typically requires electron-deficient dienophiles for normal electron-demand Diels-Alder reactions. These reactions are synthetically valuable as they allow for the rapid construction of complex bicyclic or polycyclic frameworks.[14]

Ring-Opening and Ring Transformation Reactions

The lactone ring is susceptible to opening by strong nucleophiles or under acidic/basic hydrolytic conditions. As mentioned, nucleophilic attack can lead to ring-opening followed by recyclization to form different heterocyclic systems.[5] This reactivity makes pyran-2-ones versatile precursors for other classes of compounds. For example, reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives after ring transformation.[5]

Experimental Protocols

Protocol: General Procedure for Michael Addition of a Soft Nucleophile

This protocol is adapted from general procedures for Michael additions to α,β-unsaturated ketones.[11]

Objective: To synthesize a 4-substituted-3,4-dihydro-6-methyl-2H-pyran-2-one derivative via Michael addition.

Materials:

-

This compound (1.0 eq)

-

Michael Donor (e.g., Diethyl malonate, 1.1 eq)

-

Base (e.g., Sodium ethoxide, 0.1-0.2 eq)

-

Anhydrous Ethanol (B145695) (as solvent)

-

Saturated aqueous ammonium (B1175870) chloride (for quenching)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

To a stirred solution of the Michael donor in anhydrous ethanol at room temperature, add the base (e.g., sodium ethoxide) portion-wise.

-

Stir the mixture for 15-30 minutes to ensure complete formation of the nucleophilic enolate.

-

Add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature (or with gentle heating if necessary) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol: Synthesis of 5,6-Dihydro-2H-pyran-2-one (A Related Structure)

This protocol from Organic Syntheses describes the preparation of a closely related parent structure and illustrates a fundamental synthesis method.[9]

Objective: To synthesize 5,6-dihydro-2H-pyran-2-one.

Materials:

-

Vinylacetic acid (0.50 mole)

-

Paraformaldehyde (1.0 mole as CH₂O)

-

Concentrated Sulfuric Acid (3 mL)

-

Glacial Acetic Acid (125 mL)

-

Anhydrous Sodium Acetate (16 g)

-

20% Sodium Hydroxide solution

-

Dichloromethane

Procedure:

-

In a 500-mL round-bottomed flask, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.

-

Reflux the mixture gently for 3 hours.

-

Cool the mixture to room temperature and add anhydrous sodium acetate.

-

Remove the acetic acid at 50–55°C on a rotary evaporator.

-

Add 100 mL of water and cool the flask in an ice bath.

-

Adjust the solution to pH 8 with 20% sodium hydroxide, keeping the temperature below 5°C.

-

Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.

-

Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent with a rotary evaporator to leave an oil, which is then purified by vacuum distillation.

Caption: A typical experimental workflow for the synthesis of a dihydropyran-2-one core.

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile. Its ability to undergo nucleophilic additions, react with organometallic reagents, and participate in cycloaddition and ring-transformation reactions makes it a highly valuable scaffold for organic synthesis. The strategic manipulation of its reactive sites allows for the construction of diverse and complex molecular architectures, underscoring its importance as a key intermediate for researchers in medicinal chemistry and natural product synthesis. A thorough understanding of its chemical behavior, as outlined in this guide, is essential for unlocking its full synthetic potential.

References

- 1. This compound | 3740-59-8 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C6H8O2 | CID 138034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. This compound [webbook.nist.gov]

- 7. chemeo.com [chemeo.com]

- 8. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. soc.chim.it [soc.chim.it]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Participation of 2H-Pyran-2-ones in [4+2] Cycloadditions: An Experimental and Computational Study | Semantic Scholar [semanticscholar.org]

The Dawn of Dihydropyranones: An In-depth Guide to Their Early Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydropyranone core is a significant heterocyclic motif present in a multitude of natural products and synthetic compounds of medicinal importance. This technical guide delves into the early history of dihydropyranones, tracing their discovery back to the mid-19th and early 20th centuries. The narrative of their emergence from natural sources and the pioneering synthetic efforts laid the groundwork for the development of a vast array of bioactive molecules. This document provides a detailed account of the initial isolation and synthesis of key dihydropyranones, complete with experimental protocols from foundational literature and a comparative summary of their early reported physical properties.

Historical Context: From Natural Isolation to Early Synthetic Milestones

While the broad class of pyran-based compounds has been known for over a century, significant exploration of their chemistry began in earnest after 1960. The early discoveries of dihydropyranones were often intertwined with the study of natural products. One of the earliest identified dihydropyranones was parasorbic acid, isolated from the berries of the mountain ash (Sorbus aucuparia) by A. W. Hofmann in 1859. This discovery highlighted the presence of this heterocyclic system in the natural world and spurred further investigation into its properties and structure.

Synthetic efforts in the late 19th and early 20th centuries, while not always directly targeting dihydropyranones, were laying the foundation for their eventual construction. A notable example from this era is the Pechmann condensation, developed by Hans von Pechmann in 1883, for the synthesis of coumarins, which are structurally related to pyranones. This work demonstrated the feasibility of constructing pyrone rings through condensation reactions, a strategy that would later be adapted for dihydropyranones.

It was not until the 1940s that targeted synthesis of dihydropyranones began to be reported with greater clarity. The work of Richard Kuhn and D. Jerchel in 1943 on the synthesis of parasorbic acid marked a significant milestone. Concurrently, methods for the synthesis of the parent δ-lactone, δ-valerolactone, were also being developed, providing access to the fundamental dihydropyranone scaffold. These early synthetic endeavors were crucial in enabling a more systematic study of the chemical and biological properties of this class of compounds.

Early Discovered Dihydropyranones: A Quantitative Overview

The following table summarizes the physical properties of two key dihydropyranones as reported in early scientific literature. This data provides a baseline for the characterization of these compounds at the time of their initial discovery and synthesis.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (nD) |

| Parasorbic Acid | (S)-6-Methyl-5,6-dihydro-2H-pyran-2-one | C₆H₈O₂ | 112.13 | 104-105 (14 mmHg) | 1.083 (15°C) | 1.4724 (25°C) |

| δ-Valerolactone | Oxan-2-one | C₅H₈O₂ | 100.12 | 218-220 (760 mmHg) | 1.105 (20°C) | 1.4580 (20°C) |

Key Experimental Protocols from the Foundational Era

The following sections provide detailed experimental methodologies for the isolation and synthesis of parasorbic acid and δ-valerolactone, as derived from seminal publications.

Isolation of Parasorbic Acid (Hofmann, 1859)

The pioneering isolation of parasorbic acid by A. W. Hofmann from the berries of the mountain ash (Sorbus aucuparia) was a landmark in natural product chemistry.

Experimental Protocol:

-

Extraction: The unripe berries of the mountain ash were pressed to obtain the juice.

-

Neutralization and Concentration: The acidic juice was neutralized with barium carbonate. The resulting solution was filtered and concentrated by evaporation under reduced pressure.

-

Acidification and Ether Extraction: The concentrated syrup was acidified with sulfuric acid and then extracted repeatedly with diethyl ether.

-

Purification: The ethereal extract was dried over anhydrous calcium chloride and the ether was removed by distillation. The residual oil was further purified by fractional distillation under reduced pressure to yield pure parasorbic acid.

Synthesis of (±)-Parasorbic Acid (Kuhn and Jerchel, 1943)

The first total synthesis of racemic parasorbic acid was a significant achievement, confirming its structure.

Experimental Protocol:

-

Condensation: A mixture of crotonaldehyde (B89634) and malonic acid was heated in the presence of pyridine (B92270) as a catalyst.

-

Decarboxylation: The resulting condensation product was then heated to effect decarboxylation, yielding sorbic acid.

-

Lactonization: The sorbic acid was then treated with a strong acid, such as sulfuric acid, to induce intramolecular cyclization (lactonization) to form (±)-parasorbic acid.

-

Purification: The crude product was purified by vacuum distillation.

Synthesis of δ-Valerolactone

An early and reliable method for the synthesis of δ-valerolactone, the parent compound of the dihydropyran-2-one family, was the dehydrogenation of 1,5-pentanediol (B104693).

Experimental Protocol (based on early methods):

-

Catalyst Preparation: A copper chromite catalyst was prepared.

-

Dehydrogenation: 1,5-pentanediol was heated in the presence of the copper chromite catalyst.

-

Reaction Conditions: The reaction was typically carried out at elevated temperatures (e.g., 200-250 °C).

-

Purification: The resulting δ-valerolactone was isolated and purified by fractional distillation under reduced pressure.

Logical and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key historical workflows described in this guide.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one, a valuable heterocyclic compound. The synthesis is achieved through the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone (B586867). This application note is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering a clear and reproducible experimental procedure. All quantitative data is summarized for easy reference, and the experimental workflow is visualized.

Introduction

This compound, also known as parasorbic acid, is a naturally occurring δ-lactone.[1] The (S)-enantiomer is found in the berries of the mountain ash (Sorbus aucuparia).[1] This compound and its derivatives are of significant interest in synthetic organic chemistry and are utilized as chiral building blocks for the synthesis of various natural products and pharmaceutically active molecules.[2] The dihydropyranone scaffold is associated with a range of biological activities, including antitumor, antifungal, and antimicrobial properties.[1] This document details a robust laboratory-scale synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone.

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxy-6-methyl-2-pyrone | [3] |

| Catalyst | 5 wt% Palladium on Niobium(V) oxide (Pd/Nb₂O₅) | [3] |

| Solvent | 1-Butanol | [3] |

| Substrate Concentration | 1.8 wt% solution | [3] |

| Catalyst to Substrate Ratio | 1:1.7 (mass ratio) | [3] |

| Hydrogen Pressure | 5171.62 Torr (approximately 6.8 atm) | [3] |

| Reaction Temperature | 70°C | [3] |

| Reaction Time | 5 hours | [3] |

| Product Selectivity | 92% | [3] |

| Molecular Formula | C₆H₈O₂ | [4] |

| Molecular Weight | 112.13 g/mol | [4] |

Experimental Protocol

This protocol details the synthesis of this compound by the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone.[3]

Materials:

-

4-Hydroxy-6-methyl-2-pyrone

-

5 wt% Pd/Nb₂O₅ catalyst

-

1-Butanol

-

Hydrogen gas (high purity)

-

High-pressure batch reactor (e.g., Parr Instruments) with temperature and pressure controls

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup:

-

Ensure the high-pressure batch reactor is clean and dry.

-

Charge the reactor with a 1.8 wt% solution of 4-hydroxy-6-methyl-2-pyrone in 1-butanol.

-

Add the 5 wt% Pd/Nb₂O₅ catalyst. The mass ratio of the catalyst to the substrate should be 1:1.7.

-

-

Hydrogenation Reaction:

-

Seal the reactor and purge with hydrogen gas to remove any air.

-

Pressurize the reactor with hydrogen to 5171.62 Torr.

-

Begin stirring and heat the reactor to a constant temperature of 70°C.

-

Maintain these conditions for 5 hours, monitoring the pressure to ensure there are no leaks.

-

-

Work-up and Purification:

-

After 5 hours, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Open the reactor and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate using a rotary evaporator to remove the 1-butanol.

-

The resulting crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

-

Visualizations

Synthesis Workflow Diagram

References

Use of 3,4-Dihydro-6-methyl-2H-pyran-2-one as a chiral building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-6-methyl-2H-pyran-2-one is a versatile heterocyclic compound that serves as a valuable chiral precursor in synthetic organic chemistry. Its enol ether functionality and lactone ring system provide multiple reactive sites for stereocontrolled transformations. A primary application of this building block is in the stereoselective total synthesis of complex natural products, most notably the aminoglycoside antibiotic, Kasugamycin.[1][2] The synthesis leverages the pyranone scaffold to construct the intricate kasugamine (B1673303) sugar moiety of the final product.

Core Application: Total Synthesis of Kasugamycin

The total synthesis of Kasugamycin represents a key example of the utility of this compound as a chiral starting material. The synthetic strategy involves a sequence of stereoselective reactions to introduce amino and hydroxyl functionalities onto the pyranone core, ultimately forming the kasugamine sugar.[1]

The overall transformation from the dihydropyranone to the core amino sugar intermediate, dl-methylkasugaminide, involves several key steps:

-

Electrophilic Addition : The synthesis is initiated by the addition of nitrosyl chloride (NOCl) across the double bond of the dihydropyranone.

-

Hydrolysis : The resulting intermediate is hydrolyzed to open the lactone and form a linear oxime derivative.

-

Stereoselective Reduction : Catalytic hydrogenation of the oxime is performed to stereoselectively generate an erythro amino alcohol.

-

Lactonization : The linear amino acid is then re-cyclized to form a substituted lactone.

-

Functional Group Manipulation : Subsequent steps involving reduction and glycosidation lead to the formation of the target kasugamine moiety.[1]

Experimental Data